Ethyl 2-bromo-4-cyano-5-methoxybenzoate
Description
Ethyl 2-bromo-4-cyano-5-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 4, and a methoxy group at position 5. This compound is structurally characterized by its aromatic benzene ring modified with electron-withdrawing (Br, CN) and electron-donating (OCH₃) substituents, which collectively influence its physicochemical and reactive properties. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or functional materials due to its versatile reactivity profile .
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-10(15-2)7(6-13)4-9(8)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUZYOGWVPNYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent effects, molecular properties, and reactivity trends relative to analogous benzoate esters.
Substituent Effects and Molecular Properties
Key differences arise from variations in substituent groups, which modulate electronic, steric, and solubility characteristics:
Table 1: Comparative Data of Ethyl 2-bromo-4-cyano-5-methoxybenzoate and Analogues
Key Observations:
Electronic Effects: The cyano (-CN) group in the target compound is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution at positions ortho/para to itself. In contrast, the methyl (-CH₃) group in the analogue (CAS 881596-09-4) is electron-donating, directing electrophilic attacks to meta positions . Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups both donate electrons via resonance but differ in steric bulk. Ethoxy’s larger size may hinder reactivity in crowded synthetic environments.
Solubility and Polarity: The target compound’s cyano and methoxy groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, ethanol). The methyl and ethoxy substituents in CAS 881596-09-4 reduce polarity, making it more soluble in nonpolar solvents like chloroform .
Thermal Stability :
- The higher melting point of the target compound (~120–122°C) compared to CAS 881596-09-4 (95–97°C) reflects stronger intermolecular interactions (e.g., dipole-dipole forces from -CN and -OCH₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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